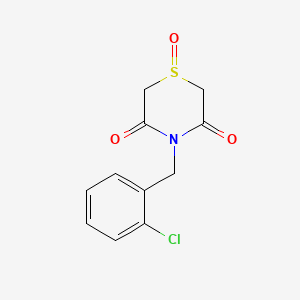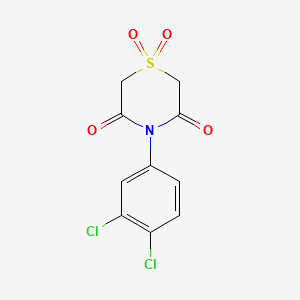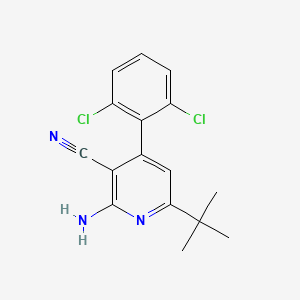![molecular formula C23H19Cl4N3O3 B3036063 2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate CAS No. 338963-06-7](/img/structure/B3036063.png)
2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Degradation and Environmental Impact
Chlorpropham (CIPC) , a primary N-phenyl carbamate similar to the chemical , is extensively utilized in agriculture for weed control and as a sprout suppressant. Studies have focused on the degradation mechanisms of CIPC, including hydrolysis, biolysis, photolysis, and thermal processes. Despite its widespread use, concerns about CIPC's environmental impact and potential toxicity to humans have led to strict regulations, especially in Europe (Smith & Bucher, 2012).
Chemical Reactions and Synthesis
Research has explored the synthesis of N-substituted carbamates and their non-phosgene synthesis routes, emphasizing green chemistry principles. Alkyl carbamates are highlighted for their low toxicity and high activity. The use of carbon dioxide in carbamate synthesis is a particular focus, offering a new direction for CO2's chemical utilization (Shang Jianpen, 2014).
Analytical and Applied Chemistry
The study of carbamates as esters of substituted carbamic acids reveals their crucial role in inhibiting acetylcholinesterase, a property utilized in insecticides and therapeutic agents. The review delves into the carbamoylation and decarbamoylation processes, discussing rate constants and the factors influencing these reactions (Rosenberry & Cheung, 2019).
Toxicological Aspects
Ethyl carbamate , another compound in the carbamate family, is found in fermented foods and beverages and has been identified as a genotoxic and carcinogenic substance. The review discusses the formation mechanisms of ethyl carbamate and its toxicological implications, emphasizing the need for methods to reduce its levels in food (Weber & Sharypov, 2009).
Scientific Research Applications of 2-{[(3,4-Dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-Dichlorophenyl)carbamate
Enzymatic Activity and Biodegradation
- Enzyme Hydrolysis in Soil: An enzyme from Pseudomonas sp., isolated from soil, has been shown to hydrolyze phenylcarbamate herbicides, including derivatives similar to 2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate, releasing chloroaniline compounds (Kearney & Kaufman, 1965).
- Biodegradation by Bacillus licheniformis: Bacillus licheniformis NKC-1 can utilize similar phenyl carbamate herbicides as a carbon source, degrading them to form 3-chloroaniline and other metabolites (Pujar et al., 2018).
Synthesis and Chemical Reactions
- Synthesis Using Carbon Dioxide: Carbon dioxide has been employed as a carbonylating agent in the synthesis of compounds like 2-oxazolidinones and cyclic ureas, which is relevant for synthesizing various carbamate derivatives (Paz et al., 2010).
- Transformation in Soil: Similar compounds like methyl-N-(3,4-dichlorophenyl)-carbamate (Swep) have been shown to transform in soil into dichloroaniline and other compounds, indicating environmental interaction possibilities for related carbamates (Bartha & Pramer, 1969).
Biological and Pharmacological Applications
- Allosteric Modifiers of Hemoglobin: Compounds structurally related to 2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate have been studied for their ability to decrease the oxygen affinity of hemoglobin, indicating potential medical applications (Randad et al., 1991).
- Photolysis in Neuroactive Compounds: Research on photolysis of carbamate conjugates with neuroactive amines suggests potential applications for the N-pyrenylmethoxycarbonyl group, which is relevant to the synthesis and study of compounds like 2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate in neuropharmacology (Fernandes et al., 2013).
Environmental Impact
- Presence in Rice Grain: The related compound 3,4-dichloroaniline, a possible breakdown product of similar carbamates, has been identified in hydrolysates of rice grain, indicating the environmental persistence and potential food chain integration of these compounds (Still & Mansager, 1969).
Eigenschaften
IUPAC Name |
[2-[(3,4-dichlorophenyl)carbamoylamino]-3-phenylpropyl] N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl4N3O3/c24-18-8-6-15(11-20(18)26)28-22(31)29-17(10-14-4-2-1-3-5-14)13-33-23(32)30-16-7-9-19(25)21(27)12-16/h1-9,11-12,17H,10,13H2,(H,30,32)(H2,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDKNAOECQIFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)NC2=CC(=C(C=C2)Cl)Cl)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110580 | |
| Record name | Carbamic acid, (3,4-dichlorophenyl)-, 2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-phenylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate | |
CAS RN |
338963-06-7 | |
| Record name | Carbamic acid, (3,4-dichlorophenyl)-, 2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-phenylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338963-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (3,4-dichlorophenyl)-, 2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-phenylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B3035982.png)
![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B3035984.png)
![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035985.png)




![2-[(2,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B3035993.png)

![(Z)-2-(4-Chlorophenyl)sulfonyl-N-[(2,6-dichlorophenyl)methoxy]-1-phenylethanimine](/img/structure/B3035998.png)
![Diethyl 6-amino-1-[(2,4-dichlorobenzoyl)amino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3036002.png)
![3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B3036003.png)